Tributyl Citrate

Catalog No.
S573363
CAS No.
77-94-1
M.F
C18H32O7
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyl Citrate

CAS Number

77-94-1

Product Name

Tributyl Citrate

IUPAC Name

tributyl 2-hydroxypropane-1,2,3-tricarboxylate

Molecular Formula

C18H32O7

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C18H32O7/c1-4-7-10-23-15(19)13-18(22,17(21)25-12-9-6-3)14-16(20)24-11-8-5-2/h22H,4-14H2,1-3H3

InChI Key

ZFOZVQLOBQUTQQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-Hydroxy-1,2,3-propanetricarboxylic Acid 1,2,3-Tributyl Ester; Citric Acid Tributyl Ester; Butyl citrate; Citroflex 4; Citroflex C 4; Citrofol B 1; Citrofol BI; Morflex TBC; NSC 8491; Tri-n-Butyl Citrate;

Canonical SMILES

CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)O

The exact mass of the compound Tributyl citrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8491. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Tricarboxylic Acids - Citrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Film forming; Plasticiser; Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

Tributyl citrate (TBC) is a bio-based, non-toxic aliphatic ester primarily utilized as a primary or secondary plasticizer in polymer formulations, including polyvinyl chloride (PVC), polylactic acid (PLA), and cellulosic resins. Characterized by its low volatility, high plasticizing efficiency, and favorable toxicological profile, TBC serves as a direct, eco-friendly substitute for heavily regulated low-molecular-weight phthalates such as dibutyl phthalate (DBP). In industrial procurement, TBC is selected for its ability to significantly depress the glass transition temperature (Tg) of rigid polymer matrices, thereby enhancing ductility, elongation at break, and melt processability without introducing the endocrine-disrupting risks associated with legacy plasticizers [1]. However, its selection must be carefully calibrated against closely related analogs—such as acetyl tributyl citrate (ATBC) and triethyl citrate (TEC)—which exhibit distinct regulatory clearances, matrix compatibilities, and mechanical property trade-offs.

Specifying a 'citrate plasticizer' without distinguishing between the base ester (TBC) and its acetylated (ATBC) or shorter-chain (TEC) counterparts routinely leads to formulation and compliance failures. While TBC and ATBC share a similar molecular backbone, the absence of the acetyl group in TBC fundamentally alters its polymer interactions, volatility, and regulatory status. For example, in PVC applications, substituting TBC for ATBC results in a measurable penalty to tensile strength, while in food-contact packaging, TBC carries a significantly narrower FDA 21 CFR clearance profile compared to the broadly approved ATBC [1]. Furthermore, the molecular weight differences between TBC and shorter-chain esters like TEC dictate the plasticizer's migration rate and per-phr efficiency in biopolymers. Consequently, procurement decisions must treat TBC as a distinct chemical entity with specific matrix compatibilities rather than a universal drop-in replacement.

Regulatory Clearance and Food-Contact Scope (TBC vs. ATBC)

The regulatory landscape for citrate plasticizers requires per-grade specification, as the FDA 21 CFR clearances differ drastically between TBC and its acetylated analog, ATBC. TBC is restricted primarily to 21 CFR 175.105, limiting its approved use strictly to adhesives. In stark contrast, ATBC possesses a broad food-contact stack, including clearances for flavor adjuvants (172.515), resinous coatings (175.300), and polyolefin films (175.320) [1].

Evidence DimensionFDA 21 CFR Food-Contact Clearance
Target Compound DataRestricted to 175.105 (Adhesives only)
Comparator Or BaselineATBC (Broad clearance including 172.515, 175.300, 175.320, 181.27)
Quantified DifferenceTBC has a strictly narrow regulatory reach compared to the multi-section food-contact clearance of ATBC.
ConditionsFDA food-contact material submissions

Procurement teams sourcing plasticizers for direct food-contact packaging or medical films cannot substitute TBC for ATBC without violating FDA compliance.

Mechanical Property Trade-offs in PVC Formulations

The acetylation of the hydroxyl group in citrate plasticizers significantly impacts the mechanical properties of the final polymer matrix. In PVC formulations, direct comparisons demonstrate that ATBC outperforms non-acetylated TBC in tensile strength by 18.7% at equivalent loading levels [1]. While TBC provides excellent baseline plasticization and flexibility, the lack of the acetyl group reduces its interaction strength with the PVC matrix compared to ATBC, necessitating careful formulation adjustments if high mechanical durability is required.

Evidence DimensionTensile Strength in PVC
Target Compound DataBaseline tensile strength
Comparator Or BaselineATBC (+18.7% higher tensile strength)
Quantified Difference18.7% reduction in tensile strength when using TBC instead of ATBC at equivalent phr.
ConditionsStandard plasticized PVC formulations at equivalent phr loadings

Buyers formulating high-durability PVC components must account for the mechanical penalty of using non-acetylated TBC and may need to adjust part thickness or loading ratios.

Polymer Matrix Compatibility and Resin Selection

The choice between TBC and ATBC is heavily dictated by the primary polymer matrix. TBC is highly effective and primarily utilized in standard PVC and vinyl resin systems. However, for formulations based on cellulose acetate, ATBC exhibits higher compatibility and miscibility. Furthermore, ATBC is frequently preferred by formulators for applications requiring enhanced flexibility in colder conditions, whereas TBC serves as the cost-effective standard for general-purpose non-toxic PVC granulation [1].

Evidence DimensionPrimary Polymer Matrix Compatibility
Target Compound DataOptimized for PVC and general vinyl resins
Comparator Or BaselineATBC (Higher compatibility for cellulose acetate and cold-weather flexibility)
Quantified DifferenceMatrix-specific preference based on solubility parameters and cold-temperature performance.
ConditionsIndustrial polymer compounding and extrusion

Selecting TBC for cellulose acetate or extreme cold-weather applications may result in sub-optimal flexibility or plasticizer exudation compared to ATBC.

Melt Viscosity and Tg Suppression in Biopolymers (PLA)

TBC is a highly efficient bio-based monomeric plasticizer for polylactic acid (PLA), a rigid and brittle biopolymer. The incorporation of 10 to 20 wt% TBC into PLA composites induces a dramatic drop in melt viscosity and a significant decrease in the glass transition temperature (Tg) and overall rigidity. While this vastly improves the ductility, impact resistance, and processability of the PLA matrix, it concurrently lowers the onset temperature of thermal degradation (T5%), a standard trade-off when utilizing low-molecular-weight monomeric plasticizers [1].

Evidence DimensionGlass Transition Temperature (Tg) and Melt Viscosity
Target Compound Data10-20 wt% loading causes significant Tg and viscosity reduction
Comparator Or BaselineUnplasticized PLA (High Tg, high rigidity, high melt viscosity)
Quantified Difference10-20 wt% TBC loading transforms brittle PLA into a ductile, easily extrudable material, albeit with a lower T5% degradation onset.
ConditionsMelt extrusion and thermoforming of PLA composites

Essential for process engineers who must balance the improved extrusion rheology and ductility provided by TBC against the reduced thermal stability ceiling during manufacturing.

Propellant Binder Modification and Cross-linking Density

In highly specialized applications such as casting high-energy composite modified double-base propellants, TBC serves as a functional replacement for dibutyl phthalate (DBP) and diethyl phthalate (DEP). Substituting DBP/DEP with TBC alters the physical cross-linking density of the propellant binder. Specifically, increasing the quantity of TBC decreases the tensile strength and physical cross-linking density at +20°C and +50°C, while simultaneously increasing the elongation at break, thereby modifying the mechanical handling and shock-absorption characteristics of the energetic material[1].

Evidence DimensionElongation at Break and Cross-linking Density
Target Compound DataIncreases elongation, decreases cross-linking density
Comparator Or BaselineDBP / DEP (Baseline cross-linking and elongation)
Quantified DifferenceDirect inverse relationship between TBC concentration and tensile strength/cross-linking density, with a proportional increase in elongation.
ConditionsCast high-energy composite modified double-base propellants at +20°C and +50°C

Critical for aerospace and defense procurement modifying energetic binders to achieve low-smoke propellants without compromising mechanical integrity.

Non-Toxic PVC Granulation and General Vinyl Resins

Due to its excellent baseline plasticization efficiency and low volatility, TBC is a highly effective procurement choice for general-purpose, non-toxic PVC products where the enhanced mechanicals or broad food-contact clearances of ATBC are not strictly required [1].

PLA Biopolymer Extrusion and Thermoforming

TBC is highly recommended for compounding with polylactic acid (PLA) to drastically reduce melt viscosity and Tg, enabling the production of flexible bioplastic films and impact-resistant molded parts [2].

Industrial Adhesives and Sealants

Benefiting from its specific FDA 21 CFR 175.105 clearance, TBC is a compliant and effective choice as a safe, bio-based plasticizer in adhesive formulations intended for packaging and general assembly [1].

Energetic Binder Systems for Propellants

TBC serves as a critical, low-smoke, phthalate-free plasticizer in composite modified double-base propellants, allowing engineers to tune the elongation at break and cross-linking density of the energetic matrix[3].

Physical Description

Liquid
Colorless or light yellow odorless liquid; [Merck Index]

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

360.21480336 Da

Monoisotopic Mass

360.21480336 Da

Heavy Atom Count

25

Melting Point

-20.0 °C

UNII

827D5B1B6S

GHS Hazard Statements

Aggregated GHS information provided by 347 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 250 of 347 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 97 of 347 companies with hazard statement code(s):;
H318 (85.57%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (14.43%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Other CAS

77-94-1

Wikipedia

Tributyl citrate

Use Classification

Cosmetics -> Plasticiser; Solvent; Film forming
Plastics -> Plasticisers
Plastics -> Polymer Type -> PUR; PVC (soft)

General Manufacturing Information

Miscellaneous Manufacturing
Paint and Coating Manufacturing
Plastics Product Manufacturing
All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tributyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Migration studies of butylated hydroxytoluene, tributyl acetylcitrate and dibutyl phthalate into food simulants

Verónica García Ibarra, Raquel Sendón, Xoan-Xosé García-Fonte, Perfecto Paseiro Losada, Ana Rodríguez Bernaldo de Quirós
PMID: 30151848   DOI: 10.1002/jsfa.9337

Abstract

Migration is a mass transfer process in which chemical substances with a low molecular weight are transferred from packaging into food. This phenomenon has received great attention from a food safety point of view because these chemicals could potentially represent a risk for consumers' health. The present study investigated the process of migration of two common plasticizers [tributyl acetylcitrate (ATBC) and dibutyl phthalate (DBP)] and one antioxidant [butylated hydroxytoluene (BHT)] from a common plastic material used in food packaging (low density polyethylene) into 50% ethanol (v/v), 95% ethanol (v/v) and isooctane. A mathematical model based on Fick's second law was used to determine the partition and diffusion coefficients. In addition, the effect of temperature on the diffusion was studied by applying the Arrhenius equation.
High-performance liquid chromatography with diode-array detection and gas chromatography-mass spectrometry methods were applied to measure the amount of ATBC, DBP and BHT that migrated into the food simulants. A mathematical model based on Fick's second law of diffusion was used to estimate key migration parameters: diffusion and partition coefficients (D
and K
), which were determined for each migrant and food simulant at three temperatures (10, 20 and 40 °C). The results showed that the diffusion process is significantly influenced by temperature, although the type of simulant also plays an important role in the migration process.
The model investigated is shown to be appropriate for predicting the migration from food packaging into real foodstuffs at common storage temperatures. © 2018 Society of Chemical Industry.


Development of new tissue conditioner using acetyl tributyl citrate and novel hyperbranched polyester to improve viscoelastic stability

Tsung-Chieh Yang, Kuo-Chung Cheng, Chien-Chi Huang, Bor-Shiunn Lee
PMID: 25888003   DOI: 10.1016/j.dental.2015.03.012

Abstract

The objective was to develop a new tissue conditioner using acetyl tributyl citrate (ATBC), tributyl citrate (TBC), and a novel hyperbranched polyester (TAH) with long-term stable viscoelasticity.
Plasticizers, i.e., ATBC, TBC, TAH (number-average molecular weight, 1306 g/mol; weight-average molecular weight, 4245 g/mol), butyl phthalyl butyl glycolate (BPBG), dibutyl phthalate (DBP), benzyl benzoate (BB), Shofu Tissue Conditioner II (Shofu), and GC Soft-Liner (GC), in nine combinations (ATBC+TAH, TBC+TAH, ATBC, TBC, BPBG, DBP, BB, Shofu, and GC), with gelation times between 120 and 180 s were used; Shofu and GC were used for comparison. The dynamic viscoelasticity properties, i.e., shear storage modulus (G'), shear loss modulus (G"), loss tangent (tanδ), and complex dynamic shear modulus (G*) were determined at 37°C, using a rheometer, after immersion in water for 0, 1, 3, 7, 14, and 28 d. The surface hydrophobicity was examined using a static contact angle analyzer, and the biocompatibility was evaluated using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide assay. Weight changes, solubility, and water absorption were measured using an analytical balance.
TAH addition increased the viscoelastic stability; ATBC+TAH was the most stable among the tested groups. TAH decreased the contact angle and increased the water absorption, but decreased the ATBC solubility. The ATBC+TAH group biocompatibility was similar to those of the control group.
The developed ATBC+TAH plasticizer has potential applications as a new tissue conditioner. Its clinical efficacy needs to be evaluated in clinical trials.


Improved mechanical property and water resistance of zein films by plasticization with tributyl citrate

Ke Shi, Hailong Yu, Seema Lakshmana Rao, Tung-Ching Lee
PMID: 22568474   DOI: 10.1021/jf3001444

Abstract

Pure zein film is intrinsically rigid and brittle and lacks necessary mechanical properties for industrial processing. In addition, pure zein film is sensitive to high relative humidity, which limits its application in food packaging. To improve these properties, tributyl citrate (TBC) was incorporated into zein film to the mass ratios from 10% to 50%. A significant decrease in Young's modulus was observed, from 409.86 MPa in pure zein films to 136.29 MPa in zein films with 50% TBC. Among all films, those containing 10% TBC are most flexible and toughest. Both DSC and microscopy methods suggested that the TBC may be loaded up to 20% to avoid microsized phase separation. Through modeling with experimental data, incorporating 50% TBC reduced the water absorption capacity to 12.94% compared to 31.78% by pure zein film. More importantly, the integrity of zein/TBC film was maintained at high relative humidity and even after immersion in water. However, more than 20% TBC in zein films led to microsized phase separation, which was harmful to mechanical properties.


[Survey of plasticizers in polyvinyl chloride toys]

Yutaka Abe, Miku Yamaguchi, Motoh Mutsuga, Yoshichika Hirahara, Yoko Kawamura
PMID: 22450665   DOI: 10.3358/shokueishi.53.19

Abstract

Plasticizers in 101 samples of polyvinyl chloride (PVC) toys on the Japanese market were surveyed. No phthalates were detected in designated toys, though bis(2-ethylhexyl)phthalate, diisononyl phthalate, diisobutyl phthalate, dibutyl phthalate, diisodecyl phthalate and benzyl butyl phthalate were detected in more than half of other toys. 2,2,4-Tributyl-1,3-pentanediol diisobutylate, o-acetyl tributyl citrate, adipates and diacetyl lauroyl glycerol, which are alternative plasticizers to phthalates, were detected. The results of structural analysis confirmed the presence of di(2-ethylhexyl)terephthalate, tributyl citrate, diisononyl 1,2-cyclohexanedicarboxylate and neopentyl glycol esters; these have not previonsly been reported in Japan. There appears to be a shift in plasticizers used for designated toys from phthalates to new plasticizers, and the number of different plasticizers is increasing.


Development of sustained-release lipophilic calcium stearate pellets via hot melt extrusion

Eva Roblegg, Evelyn Jäger, Aden Hodzic, Gerold Koscher, Stefan Mohr, Andreas Zimmer, Johannes Khinast
PMID: 21801834   DOI: 10.1016/j.ejpb.2011.07.004

Abstract

The objective of this study was the development of retarded release pellets using vegetable calcium stearate (CaSt) as a thermoplastic excipient. The matrix carrier was hot melt extruded and pelletized with a hot-strand cutter in a one step continuous process. Vegetable CaSt was extruded at temperatures between 100 and 130°C, since at these temperatures cutable extrudates with a suitable melt viscosity may be obtained. Pellets with a drug loading of 20% paracetamol released 11.54% of the drug after 8h due to the great densification of the pellets. As expected, the drug release was influenced by the pellet size and the drug loading. To increase the release rate, functional additives were necessary. Therefore, two plasticizers including glyceryl monostearate (GMS) and tributyl citrate (TBC) were investigated for plasticization efficiency and impact on the in vitro drug release. GMS increased the release rate due to the formation of pores at the surface (after dissolution) and showed no influence on the process parameters. The addition of TBC increased the drug release to a higher extent. After dissolving, the pellets exhibited pores at the surface and in the inner layer. Small- and Wide-Angle X-ray Scattering (SWAXS) revealed no major change in crystalline peaks. The results demonstrated that (nearly) spherical CaSt pellets could be successfully prepared by hot melt extrusion using a hot-strand cutter as downstreaming system. Paracetamol did not melt during the process indicating a solid suspension. Due to the addition of plasticizers, the in vitro release rate could be tailored as desired.


Guided tissue regeneration with bioabsorbable barriers III 10-year results in infrabony defects

Bernadette Pretzl, Ti-Sun Kim, Harald Steinbrenner, Christof Dörfer, Katrin Himmer, Peter Eickholz
PMID: 19426182   DOI: 10.1111/j.1600-051X.2009.01378.x

Abstract

Evaluation of the 10-year results after GTR-therapy of infrabony defects using two bioabsorbable barriers in a randomized-controlled clinical trial.
In 15 patients with periodontitis, 15 pairs of infrabony defects were treated. For each patient, one defect received a polydioxanon (test: T) and the other received a polylactide acetyltributyl citrate (control: C) barrier by random assignment. At baseline, 12 and 120 +/- 6 months after surgery, the clinical parameters and standardized radiographs were obtained.
Nine patients were available for the 120-month re-examinations. Twelve and 120 +/- 6 months after therapy statistically significant (pPAL-V gain achieved after GTR therapy in infrabony defects using both bioabsorbable barriers was stable after 10 years in 15 of 22 defects (68%).


Toxicology of the citric acid esters: tributyl citrate, acetyl tributyl citrate, triethyl citrate, and acetyl triethyl citrate

M FINKELSTEIN, H GOLD
PMID: 13659536   DOI: 10.1016/0041-008x(59)90113-9

Abstract




Temporary restorative resins using non-phthalate ester plasticizers

N Tanaka, Y Nomura, R Nishikiori, S Shibata, K Shirai, M Fujitani
PMID: 16005797   DOI: 10.1016/j.jdent.2004.12.004

Abstract

This study examined temporary restorative resins that use non-phthalate ester plasticizers.
Three non-phthalate plasticizers were tested: tri-ethyl citrate (TEC), tri-butyl citrate (TBC), and di-butyl sebacate (DBS). The experimental resins were compared with resins that use a phthalate ester plasticizer (di-butyl phthalate, DBP) and commercial products (Dura Seal, Plast Seal, and Fit Seal). For the experimental resins, the ratio of plasticizer to PMMA/MMA resin was varied from 30 to 60% (wt). The mechanical properties of the experimental resins were evaluated using a modified diametral compressive strength and the resistance to explorer insertion.
The strengths of the experimental resins with plasticizer concentrations ranging from 40 to 50% (TEC, TBC, and DBP) or from 30 to 40% (DBS), by weight, were equivalent to the strengths of commercial temporary restorative resins. A similar tendency was seen for the resistance to explorer insertion.
The results suggest that new temporary restorative resins can be prepared by choosing the appropriate proportions of resin monomer and non-phthalate ester plasticizer.


Molecular biomarkers and adaptation to environmental stress in moon jelly (Aurelia spp.)

Werner Schroth, Andrea Ender, Bernd Schierwater
PMID: 15976937   DOI: 10.1007/s10126-004-4095-9

Abstract

We describe a strategy that identifies molecular biomarkers and links the study of abiotic stress to evolutionary history. By utilizing the moon jellyfish Aurelia spp. as a model, we identified genes differentially regulated in response to the chemical stressor tributyltin by means of complementary DNA subtraction analyses. Expression of 3 out of 25 identified candidate genes, one oxidative stress gene, one heat shock (hsp70) gene, and one GTP-binding gene, was quantified under laboratory conditions and in field tests using semiquantitative reverse transcriptase polymerase chain reaction. Differential expression patterns were found following exposure to tributyltin and temperature treatments. The findings suggest that the identified genes are involved in response to chemical as well as heat- induced stress and may serve as biomarkers for monitoring marine habitats. Gene regulatory patterns combined with phylogenetic inferences of the hsp70 gene support a possible role of ecologically driven divergence within the genus Aurelia. We show that added information on genetic variability can raise the predictive power of molecular biomarkers in studies of individual stress response.


Intestinal pregnane X receptor links xenobiotic exposure and hypercholesterolemia

Yipeng Sui, Robert N Helsley, Se-Hyung Park, Xiulong Song, Zun Liu, Changcheng Zhou
PMID: 25811240   DOI: 10.1210/me.2014-1355

Abstract

Recent studies have associated endocrine-disrupting chemical (EDC) exposure with the increased risk of cardiovascular disease in humans, but the underlying mechanisms responsible for these associations remain elusive. Many EDCs have been implicated in activation of the nuclear receptor pregnane X receptor (PXR), which acts as a xenobiotic sensor to regulate xenobiotic metabolism in the liver and intestine. Here we report an important role of intestinal PXR in linking xenobiotic exposure and hyperlipidemia. We identified tributyl citrate (TBC), one of a large group of Food and Drug Administration-approved plasticizers for pharmaceutical or food applications, as a potent and selective PXR agonist. TBC efficiently activated PXR and induced PXR target gene expression in vitro and in vivo. Interestingly, TBC activated intestinal PXR but did not affect hepatic PXR activity. Exposure to TBC increased plasma total cholesterol and atherogenic low-density lipoprotein cholesterol levels in wild-type mice, but not in PXR-deficient mice. TBC-mediated PXR activation stimulated the expression of an essential cholesterol transporter, Niemann-Pick C1-like 1 (NPC1L1), in the intestine. Promoter analysis revealed a DR-4 type of PXR response element in the human NPC1L1 promoter, and TBC promoted PXR recruitment onto the NPC1L1 promoter. Consistently, TBC treatment significantly increased lipid uptake by human and murine intestinal cells and deficiency of PXR inhibited TBC-elicited lipid uptake. These findings provide critical mechanistic insight for understanding the impact of EDC-mediated PXR activation on lipid homeostasis and demonstrate a potential role of PXR in mediating the adverse effects of EDCs on cardiovascular disease risk in humans.


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